N-Boc esfingosina

Descripción general

Descripción

N-Boc sphingosine is a sphingolipid molecule that has been used as a tool in scientific research for decades. It is a synthetic derivative of the naturally occurring sphingosine, which is an important component of cell membranes and plays a role in a variety of cellular processes. N-Boc sphingosine has been used to study the structure and function of sphingolipids, as well as their role in a variety of biological processes. It has also been used to explore the biochemical and physiological effects of sphingolipids on cells and tissues.

Aplicaciones Científicas De Investigación

Metabolismo de esfingolípidos

La N-Boc esfingosina juega un papel crucial en el estudio del metabolismo de los esfingolípidos . Se utiliza como material de partida en la síntesis de glucosilesfingosinas . Se describió la síntesis de glucosilesfingosina marcada con carbono-13 utilizando esfingosina N-Boc protegida .

Investigación de la glicosilación

La this compound se utiliza en la investigación de la glicosilación . Se encontró que el uso de BF3.OEt2 estequiométrico como el ácido de Lewis para activar los donantes en presencia de N-Boc-esfingosina no produjo la esfingosina completamente protegida deseada .

Síntesis de esfingomielinas deuteradas

La this compound se utiliza en la síntesis de esfingomielinas deuteradas . Estas se preparan mediante un nuevo esquema de síntesis expeditivo, flexible, robusto, escalable y de alto rendimiento que comienza con 2-azido-3-O-benzoilesfingosina como el intermedio clave .

Objetivos terapéuticos

Los esfingolípidos, incluida la this compound, se han identificado como potentes moléculas de señalización y mensajeras . Ahora se están explotando como objetivos terapéuticos para varias patologías .

Proliferación y migración celular

Los esfingolípidos, incluida la this compound, son residentes importantes de la membrana plasmática de casi todas las células vertebradas y contribuyen a una serie de funciones celulares diferentes

Mecanismo De Acción

Target of Action

N-Boc sphingosine primarily targets the Sphingosine-1-Phosphate (S1P) receptors . These receptors are involved in numerous cellular processes such as cell growth, movement, programmed cell death, self-degradation, cell specialization, aging, and immune system reactions .

Mode of Action

N-Boc sphingosine interacts with its targets by modulating the interaction between S1P and S1P1 receptors . This interaction regulates lymphocyte egress from the spleen and lymph nodes into the systemic circulation, thereby reducing inflammation in conditions like Inflammatory Bowel Disease (IBD) .

Biochemical Pathways

N-Boc sphingosine affects the sphingolipid metabolism pathway . Sphingosine and its derivative sphinganine are the major bases of the sphingolipids in mammals . The synthesis, degradation, and interconversion of sphingolipids are regulated by a complex network of enzymes in sphingolipid metabolism . Ceramide and S1P function as sphingolipid rheostats exhibiting antithetic properties in regulating various molecular mechanisms, including the mediation of the autophagy pathway .

Pharmacokinetics

The n-boc protection of amines is known to be a simple and efficient procedure, achieved in excellent isolated yield in a short reaction time at room temperature . This suggests that N-Boc sphingosine might have good bioavailability, but more research is needed to confirm this.

Result of Action

The molecular and cellular effects of N-Boc sphingosine’s action involve the regulation of numerous cellular processes. For instance, it plays a role in cell growth, movement, programmed cell death, self-degradation, cell specialization, aging, and immune system reactions . It also has implications in autophagy, a meticulously controlled mechanism in which cells repurpose their elements to maintain cellular balance .

Action Environment

The action, efficacy, and stability of N-Boc sphingosine can be influenced by various environmental factors. For instance, the N-Boc protection of amines under ultrasound irradiation is described as a green and simple approach . .

Direcciones Futuras

Sphingolipids, including N-Boc sphingosine, play major roles in human and animal physiology and disease . Various pathological conditions such as diabetes or neuropathy have been associated with changes in the sphingolipidome and an increased biosynthesis of structurally altered non-canonical sphingolipid derivatives . These unusual or non-canonical sphingolipids hold great promise as potential diagnostic markers . Therefore, the development of efficient and facile syntheses of standard compounds is a key endeavor .

Análisis Bioquímico

Biochemical Properties

N-Boc sphingosine participates in intricate metabolic pathways due to its amphipathic properties . It interacts with various enzymes, proteins, and other biomolecules. For instance, it is a selective inhibitor of protein kinase C activity and phorbol dibutyrate binding in vitro in human platelets .

Cellular Effects

N-Boc sphingosine influences various types of cells and cellular processes. Sphingosine, from which N-Boc sphingosine is derived, is known to participate in cell proliferation, death, migration, invasiveness, inflammation, and central nervous system development . It is also involved in cell signaling pathways and gene expression .

Molecular Mechanism

At the molecular level, N-Boc sphingosine exerts its effects through binding interactions with biomolecules and changes in gene expression . It is involved in the regulation of sphingolipid metabolism, which is linked to key human diseases .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N-Boc sphingosine can change over time. For instance, the N-Boc group can be selectively deprotected under mild conditions, leading to the release of free sphingosine .

Dosage Effects in Animal Models

The effects of N-Boc sphingosine in animal models can vary with different dosages . Specific information about the dosage effects of N-Boc sphingosine in animal models is currently limited.

Metabolic Pathways

N-Boc sphingosine is involved in the sphingolipid metabolism pathway . Sphingosine, the parent compound of N-Boc sphingosine, can be phosphorylated to form sphingosine-1-phosphate, a potent signaling molecule .

Transport and Distribution

The transport and distribution of N-Boc sphingosine within cells and tissues involve specific transporters . Sphingosine-1-phosphate, a derivative of sphingosine, is exported out of cells by cell-specific transporters .

Subcellular Localization

The subcellular localization of N-Boc sphingosine and its effects on activity or function are subject to the specific cell type and physiological conditions . For instance, sphingosine, from which N-Boc sphingosine is derived, is primarily localized within the nervous system .

Propiedades

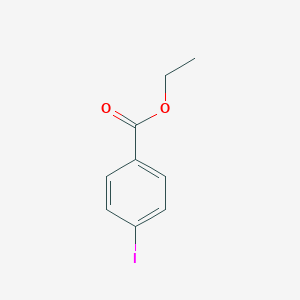

IUPAC Name |

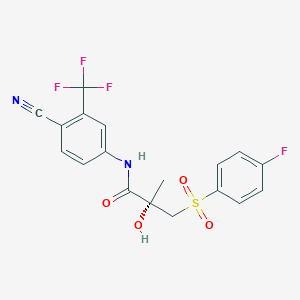

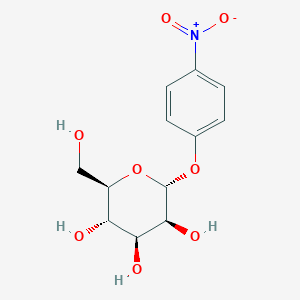

tert-butyl N-[(E,2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H45NO4/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-21(26)20(19-25)24-22(27)28-23(2,3)4/h17-18,20-21,25-26H,5-16,19H2,1-4H3,(H,24,27)/b18-17+/t20-,21+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMUDVBSIURBUGW-BWMVHVDHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC=CC(C(CO)NC(=O)OC(C)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCC/C=C/[C@H]([C@H](CO)NC(=O)OC(C)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H45NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90449429 | |

| Record name | N-Boc sphingosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90449429 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

399.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

116467-63-1 | |

| Record name | N-Boc sphingosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90449429 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.